2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol
Description
2-[4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a 4,5-dimethoxy-2-nitrophenyl group and an ethanol moiety
Properties
IUPAC Name |
2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5/c1-22-14-9-12(13(18(20)21)10-15(14)23-2)11-17-5-3-16(4-6-17)7-8-19/h9-10,19H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCUXLMHWUHPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CCO)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol typically involves multiple steps:
Nitration of 4,5-dimethoxybenzyl alcohol: This step introduces the nitro group into the aromatic ring.
Formation of the piperazine derivative: The nitrated compound is then reacted with piperazine to form the desired piperazine derivative.
Introduction of the ethanol moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives of the original compound can be formed.
Scientific Research Applications
2-[4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: A similar compound with an ethanol group directly attached to the aromatic ring.
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine: A piperidine derivative with similar substituents on the aromatic ring.
Uniqueness
2-[4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol is unique due to the combination of its piperazine ring and the specific substitution pattern on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
